molecular formula C13H18O3S B12613048 Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate CAS No. 648438-81-7

Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate

Cat. No.: B12613048
CAS No.: 648438-81-7
M. Wt: 254.35 g/mol
InChI Key: AFCLTTVCXFWNSS-UHFFFAOYSA-N
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Description

Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with a propan-2-yl group and a sulfanyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate typically involves the esterification of 2-(propan-2-yl)-4-sulfanylphenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl [2-(propan-2-yl)-4-hydroxyphenoxy]acetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenoxyacetate moiety can interact with various enzymes, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate can be compared with other phenoxyacetate derivatives such as:

    Ethyl [2-(propan-2-yl)-4-hydroxyphenoxy]acetate: Lacks the sulfanyl group, which may result in different biological activities.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its reactivity and solubility.

The uniqueness of this compound lies in the presence of both the sulfanyl and ethyl ester groups, which confer distinct chemical and biological properties.

Properties

CAS No.

648438-81-7

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-(2-propan-2-yl-4-sulfanylphenoxy)acetate

InChI

InChI=1S/C13H18O3S/c1-4-15-13(14)8-16-12-6-5-10(17)7-11(12)9(2)3/h5-7,9,17H,4,8H2,1-3H3

InChI Key

AFCLTTVCXFWNSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S)C(C)C

Origin of Product

United States

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